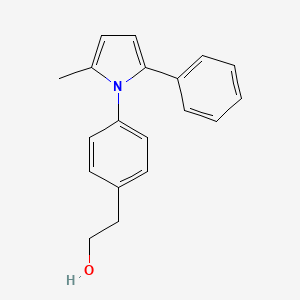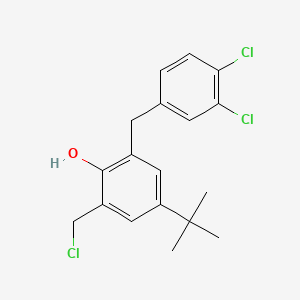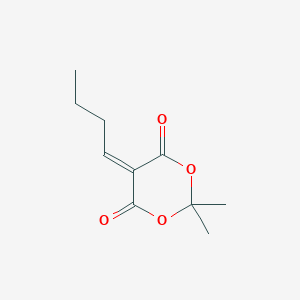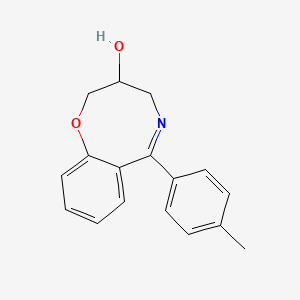
4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a dimethylamino group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Dimethylamino Group: This step often involves the alkylation of the piperazine ring with dimethylamine.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Shares the dimethylamino and ester functional groups.
Benzoic acid, 4-(dimethylamino)-, methyl ester: Similar structure with a benzoic acid core.
Hexadecanoic acid, 2-(dimethylamino)ethyl ester: Contains a dimethylaminoethyl ester group.
Uniqueness
4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
24280-46-4 |
|---|---|
Molecular Formula |
C12H26ClN3O2 |
Molecular Weight |
279.81 g/mol |
IUPAC Name |
ethyl 4-[1-(dimethylamino)propan-2-yl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H25N3O2.ClH/c1-5-17-12(16)15-8-6-14(7-9-15)11(2)10-13(3)4;/h11H,5-10H2,1-4H3;1H |
InChI Key |
ZLKFSMDAKISFGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
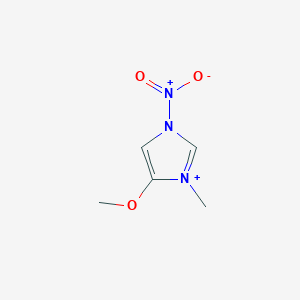
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)

![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)

